GSK481

Übersicht

Beschreibung

GSK481 ist ein hochpotenter, selektiver und spezifischer Inhibitor der Rezeptor-interagierenden Protein 1 (RIP1) Kinase. Es hat sich gezeigt, dass es ein signifikantes Potenzial zur Hemmung der Nekroptose, einer Form des programmierten Zelltods, besitzt, und wurde ausführlich auf seine Rolle bei Entzündungen und Apoptose untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzoxazepinon-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzoxazepinon-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Funktionalisierung: Einführung funktioneller Gruppen wie Isoxazol- und Carboxamid-Einheiten.

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, würden aber wahrscheinlich eine Skalierung des Labor-Syntheseprozesses beinhalten, wobei gleichzeitig Konsistenz und Reinheit sichergestellt werden.

Vorbereitungsmethoden

The synthesis of GSK481 involves several steps, starting with the preparation of the core benzoxazepinone structure. The synthetic route typically includes the following steps:

Formation of the Benzoxazepinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as isoxazole and carboxamide moieties.

Purification: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.

Analyse Chemischer Reaktionen

GSK481 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

GSK481 has shown promise in the treatment of autoimmune conditions such as rheumatoid arthritis and psoriasis. Its ability to inhibit RIPK1-mediated cell death can help in reducing inflammation and tissue damage associated with these diseases. In preclinical models, this compound has demonstrated efficacy in mitigating symptoms by modulating inflammatory pathways .

Cancer Therapy

The role of RIPK1 in cancer progression makes this compound a potential candidate for oncological therapies. By inhibiting RIPK1, this compound may enhance the effectiveness of existing cancer treatments by preventing tumor cell survival mechanisms that rely on necroptosis . Studies have indicated that targeting RIPK1 can sensitize cancer cells to chemotherapy and reduce tumor growth in various models .

Neurodegenerative Disorders

Research suggests that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The inhibition of RIPK1 may help protect neuronal cells from death induced by inflammatory processes, thereby preserving cognitive function and neuronal integrity in affected individuals .

Study on Inflammatory Diseases

A study conducted by Harris et al. investigated the structure-activity relationship (SAR) of this compound and its analogs using Activity Miner tools. The study revealed significant insights into how modifications to the compound's structure could enhance its potency against RIPK1, providing a pathway for developing more effective therapeutics for inflammatory diseases .

Neuroprotective Effects

In a model assessing neuroprotection, this compound demonstrated a reduction in neuronal loss during inflammatory challenges. The compound effectively decreased the levels of pro-inflammatory cytokines and protected against cell death induced by TNF-alpha, showcasing its potential as a neuroprotective agent .

Data Table: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Autoimmune Diseases | Inhibition of RIPK1 | Reduced inflammation and tissue damage |

| Cancer Therapy | Sensitization to chemotherapy | Enhanced efficacy against tumor growth |

| Neurodegenerative Disorders | Neuroprotection | Decreased neuronal loss during inflammation |

Wirkmechanismus

GSK481 exerts its effects by selectively inhibiting RIP1 kinase. It binds to the ATP-binding pocket of RIP1, preventing its autophosphorylation at Ser166. This inhibition blocks the downstream signaling pathways involved in necroptosis and inflammation. This compound shows high selectivity for human and cynomolgus monkey RIP1 over other kinases .

Vergleich Mit ähnlichen Verbindungen

GSK481 ist einzigartig in seiner hohen Potenz und Selektivität für die RIP1-Kinase. Ähnliche Verbindungen umfassen:

GSK2982772: Ein weiterer RIP1-Kinase-Inhibitor mit ähnlicher Selektivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Necrostatin-1: Ein weniger selektiver RIP1-Inhibitor, der auch andere Kinasen angreift.

GSK963: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf RIP1, aber unterschiedlicher chemischer Struktur

This compound zeichnet sich durch seine hohe Spezifität und Potenz aus, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

GSK481 is a highly selective inhibitor of receptor-interacting protein 1 (RIPK1), a kinase that plays a crucial role in regulating cell death pathways, particularly apoptosis and necroptosis. This compound has gained attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as cancers. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

This compound functions by selectively inhibiting RIPK1, which is pivotal in mediating inflammatory responses and cell death. The compound's binding affinity to RIPK1 is characterized by an IC50 value of approximately 1.3 nM , indicating its potent inhibitory capacity against this kinase . The inhibition of RIPK1 prevents the activation of downstream signaling pathways that lead to necroptosis, a form of programmed cell death associated with inflammation.

Structural Insights

The structure of this compound has been elucidated through X-ray crystallography, revealing its binding interactions within the ATP-binding pocket of RIPK1. The binding mode suggests that this compound spans multiple zones within the kinase domain, including hydrophobic and polar interactions that enhance specificity .

Efficacy in Cell Models

This compound has been tested in various cellular models to assess its efficacy in preventing cell death:

| Cell Type | IC50 (nM) | Effect |

|---|---|---|

| Human Colorectal Adenocarcinoma (HT-29) | 1.3 | Inhibition of necroptosis |

| Mouse Embryonic Fibroblasts (MEFs) | 2.0 | Prevention of TNF-induced apoptosis |

| Primary Aortic Smooth Muscle Cells | 10.0 | Protection against cytokine-induced death |

These results indicate that this compound effectively inhibits necroptosis across different cell types, underscoring its potential as a therapeutic agent.

Comparison with Other Inhibitors

This compound's potency can be compared to other known RIPK1 inhibitors:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 1.3 | Highly selective for RIPK1 |

| Necrostatin-1 | 650 | Less selective |

| GSK157 | 2.9 | Selective for RIPK1 |

This table highlights this compound's superior selectivity and potency compared to other inhibitors, making it a promising candidate for drug development .

Case Study 1: Inflammation and Autoimmune Disease

In a murine model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. Histological analysis revealed decreased infiltration of immune cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . These findings suggest that targeting RIPK1 with this compound may provide therapeutic benefits in inflammatory diseases.

Case Study 2: Cancer Therapeutics

This compound has also shown promise in cancer models where RIPK1-mediated signaling contributes to tumor growth. In xenograft studies using human cancer cell lines, treatment with this compound led to reduced tumor size and increased survival rates compared to control groups . The mechanism appears to involve the inhibition of necroptosis, thereby promoting apoptosis in cancer cells while sparing normal tissues.

Future Directions

The ongoing research into this compound focuses on its pharmacokinetics and long-term safety profiles in clinical settings. Additionally, understanding the structure-activity relationship (SAR) around this compound could lead to the development of even more potent derivatives with improved therapeutic indices .

Eigenschaften

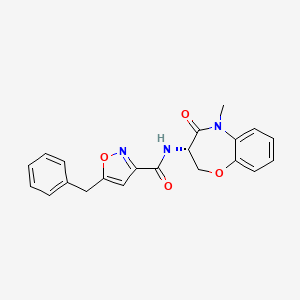

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUWGGQMADIBV-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.